![molecular formula C10H11ClN2 B1373821 (R)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride CAS No. 1213203-23-6](/img/structure/B1373821.png)
(R)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride
Overview
Description
Synthesis Analysis
This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanism of the reactions .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and stability of the compound. Techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) might be used .Scientific Research Applications
Synthesis and Chemical Transformation
- Synthesis of Amino Acids and Esters : Amino amides and esters based on certain carbonitrile compounds, including structures similar to (R)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride, have been synthesized. These compounds show potential for anticonvulsant activity (Arustamyan et al., 2019).
- Crystal and Molecular Structure Analysis : The structural analysis of compounds related to (R)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride has been conducted, examining the stabilization by intermolecular interactions, which is crucial for understanding their chemical behavior (Fathima et al., 2014).
Medicinal Chemistry and Pharmacology
- Cytotoxic Activity in Cancer Research : Compounds structurally similar to (R)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines, indicating potential applications in cancer therapy (El Gaafary et al., 2021).
Advanced Material Science
- Corrosion Inhibition : Research on chromeno-carbonitriles, a class of compounds including (R)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride, has shown their effectiveness as corrosion inhibitors for mild steel in acidic solutions. This application is significant in material science and engineering (Quadri et al., 2021).
Enzymatic Applications
- Chemoenzymatic Route to Amino Acid Enantiomers : The compound has been used in studies involving the kinetic resolution of cyclic quaternary α-amino acid enantiomers using Candida antarctica lipase B, indicating its role in enzymatic processes and chiral chemistry (Li et al., 2011).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(1R)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2.ClH/c11-6-7-2-1-3-9-8(7)4-5-10(9)12;/h1-3,10H,4-5,12H2;1H/t10-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCLSOKJNLLCHQ-HNCPQSOCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2C1N)C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=CC=C2[C@@H]1N)C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40680643 | |
Record name | (1R)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40680643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride | |
CAS RN |
1213203-23-6, 1306763-29-0 | |
Record name | (1R)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40680643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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